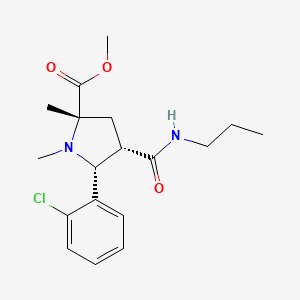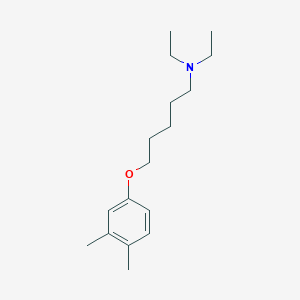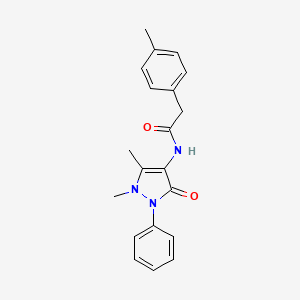![molecular formula C21H22O3 B4917713 1-[4-(3-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4917713.png)
1-[4-(3-methoxyphenoxy)butoxy]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-methoxyphenoxy)butoxy]naphthalene is an organic compound characterized by its unique structure, which includes a naphthalene ring linked to a butoxy chain that is further connected to a methoxyphenoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-methoxyphenoxy)butoxy]naphthalene typically involves a multi-step process. One common method includes the following steps:
Preparation of 3-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 3-methoxyphenoxybutanol: The 3-methoxyphenol is then reacted with 4-bromobutanol in the presence of a base like potassium carbonate to form 3-methoxyphenoxybutanol.
Coupling with naphthalene: Finally, the 3-methoxyphenoxybutanol is coupled with naphthalene using a suitable coupling agent such as phosphorus oxychloride (POCl3) or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-[4-(3-methoxyphenoxy)butoxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-[4-(3-hydroxyphenoxy)butoxy]naphthalene.
Reduction: The naphthalene ring can be reduced under specific conditions to form dihydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: 1-[4-(3-hydroxyphenoxy)butoxy]naphthalene.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted phenoxybutoxy naphthalenes depending on the nucleophile used.
科学研究应用
1-[4-(3-methoxyphenoxy)butoxy]naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1-[4-(3-methoxyphenoxy)butoxy]naphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyphenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
1-[4-(3-hydroxyphenoxy)butoxy]naphthalene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-[4-(3-ethoxyphenoxy)butoxy]naphthalene: Contains an ethoxy group instead of a methoxy group.
1-[4-(3-methylphenoxy)butoxy]naphthalene: Features a methyl group instead of a methoxy group.
Uniqueness: 1-[4-(3-methoxyphenoxy)butoxy]naphthalene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. The methoxy group can enhance the compound’s solubility in organic solvents and affect its electronic properties, making it distinct from its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
属性
IUPAC Name |
1-[4-(3-methoxyphenoxy)butoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-22-18-10-7-11-19(16-18)23-14-4-5-15-24-21-13-6-9-17-8-2-3-12-20(17)21/h2-3,6-13,16H,4-5,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOAZYMVJJFVCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Ditert-butyl-6-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenol](/img/structure/B4917652.png)
![[3-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B4917657.png)
![3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B4917670.png)


![1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4917686.png)
![N-TERT-BUTYL-2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B4917687.png)
![1-(4-nitrophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4917693.png)
![N-[(3,5-dimethyl-1-adamantyl)methyl]-4-methoxybenzamide](/img/structure/B4917706.png)
![4-(4-ethoxyphenyl)-5-[(4-ethoxyphenyl)amino]-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4917707.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B4917727.png)

